1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Descripción

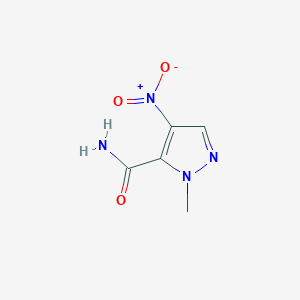

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIJRCYSJKCNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365440 | |

| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92534-72-0 | |

| Record name | 1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 Nitro 1h Pyrazole 5 Carboxamide and Its Analogues

Established Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring is a fundamental step in the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This is typically achieved through condensation reactions, with a significant focus on strategies that ensure the correct placement of substituents.

Condensation Reactions with Substituted Hydrazines

The most prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). acs.org In the context of this compound, methylhydrazine is the substituted hydrazine of choice. This reaction, however, can lead to the formation of regioisomeric mixtures of N-methylpyrazoles, which can be challenging to separate. acs.org The reaction of a suitable 1,3-diketone with methylhydrazine in a conventional solvent like ethanol (B145695) often results in a mixture of isomers. acs.org

For instance, the reaction of a 2,4-diketocarboxylic ester with an N-alkylhydrazine can produce a mixture of isomeric pyrazole carboxylic esters. acs.org The reaction of ethyl 2,4-dioxoheptanoate with methylhydrazine in ethanol can lead to a mixture of ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate and the desired ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate. acs.org

Regioselective Synthesis Strategies

Given the potential for isomer formation, significant research has focused on developing regioselective methods for the synthesis of N-substituted pyrazoles. One effective strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. acs.org These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org

Another approach to achieve regioselectivity is through a stepwise process involving N-Boc- and N-Me-substituted hydrazones, which can be acylated and then treated with trifluoroacetic acid to yield the desired substituted pyrazoles. researchgate.net This method allows for the selective preparation of both regioisomers of 1-methyl-3,5-disubstituted-1H-pyrazoles. researchgate.net Additionally, the reaction of the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in the presence of a solvent and water has been developed to provide a more economical and regioselective route to 1-alkyl-pyrazole-5-carboxylic esters, minimizing the formation of undesirable isomers. nih.gov

A one-pot, three-step reaction involving an active methylene (B1212753) reagent, phenylisothiocyanate, and a substituted hydrazine like methylhydrazine has also been reported for the synthesis of highly functionalized phenylaminopyrazoles, demonstrating the versatility of condensation reactions in achieving specific substitution patterns. nih.gov

Introduction of the Nitro Moiety at the 4-Position

The introduction of a nitro group at the 4-position of the pyrazole ring is a critical step and is typically accomplished through electrophilic nitration.

Electrophilic Nitration Protocols

The nitration of pyrazole derivatives is a classic example of electrophilic aromatic substitution. researchgate.net A common method involves treating the pyrazole substrate with a mixture of nitric acid and sulfuric acid. researchgate.net In this mixture, the nitronium ion (NO2+) is the active electrophilic species that attacks the pyrazole ring. researchgate.net The reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with a mixture of fuming nitric acid and concentrated sulfuric acid yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net

Alternative nitrating agents have also been explored. For instance, a combination of nitric acid and trifluoroacetic anhydride (B1165640) can be used for the direct nitration of various five-membered heterocycles, including pyrazoles. nih.gov

Optimization of Nitration Conditions

The nitration of pyrazoles can be a highly exothermic and potentially hazardous reaction, necessitating careful control of reaction conditions. researchgate.net For the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a staged approach was developed to manage the reaction's exothermicity. This involved first dissolving the pyrazole in concentrated sulfuric acid, followed by the controlled addition of a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid. researchgate.net The reaction requires heating to at least 50°C to initiate, and once started, it is highly exothermic. researchgate.net

The choice of solvent and reaction temperature can also influence the outcome of the nitration. The rearrangement of N-nitropyrazoles to form 3(5)-nitropyrazoles can be achieved thermally, highlighting the importance of temperature control in directing the position of the nitro group. acs.org

Formation of the 5-Carboxamide Functionality

The final step in the synthesis of this compound is the conversion of a precursor functional group at the 5-position, typically a carboxylic acid or an ester, into a carboxamide.

A direct method for this transformation is the ammonolysis of an ester. For example, ethyl 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxylate can be reacted with concentrated ammonia (B1221849) to produce 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide in good yield.

Alternatively, the synthesis can proceed through the corresponding carboxylic acid. The 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be converted to the carboxamide. researchgate.net This conversion often involves the activation of the carboxylic acid, for example, by forming an acid chloride, which is then reacted with ammonia.

The following table summarizes the key synthetic transformations discussed:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,4-Diketocarboxylic ester and N-alkylhydrazine | Ethanol | Mixture of 1-alkyl-pyrazole-3-carboxylic ester and 1-alkyl-pyrazole-5-carboxylic ester | acs.org |

| 1,3-Diketone and Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Regioselective N-methylpyrazole | acs.org |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO3, concentrated H2SO4 | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| Ethyl 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxylate | Concentrated ammonia | 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Activation (e.g., thionyl chloride), then ammonia | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | researchgate.net |

Amidation Reactions from Carboxylic Acid Precursors

A prevalent and robust method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. uni.lu This transformation is typically a two-step process.

The initial step involves the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this chlorination. smolecule.com The resulting intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, is highly reactive towards nucleophiles. smolecule.com

In the second step, the activated acid chloride is reacted with an ammonia source to form the primary carboxamide. This reaction readily undergoes nucleophilic substitution, where ammonia attacks the carbonyl carbon of the acid chloride, leading to the formation of this compound and hydrochloric acid as a byproduct. smolecule.com

Reaction Scheme: Amidation from Carboxylic Acid

Direct Ammonolysis from Ester Derivatives

An alternative pathway to the target carboxamide is the direct ammonolysis of an ester derivative, such as methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Ammonolysis is the process of cleaving a bond by the addition of ammonia. While primary amidation can be challenging, the ammonolysis of esters is a feasible approach. nih.gov

This method involves treating the ester with ammonia. To enhance process efficiency and manage the hazards associated with gaseous ammonia, solutions like methanolic ammonia are often employed. rsc.org The reaction may require elevated temperatures and pressures to proceed at a practical rate, and continuous flow reactors can be utilized to achieve efficient, safe, and scalable synthesis. rsc.org The reactivity in ester ammonolysis can be influenced by the molecular structure of the ester. nih.govosti.gov In this reaction, the ammonia molecule nucleophilically attacks the ester's carbonyl group, leading to the displacement of the alcohol moiety (methanol, in the case of a methyl ester) and the formation of the primary amide.

General Conditions for Direct Ammonolysis of Esters

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrogen Source | Methanolic Ammonia | Enhances process efficiency and safety compared to aqueous or gaseous ammonia. rsc.org |

| Temperature | Elevated (e.g., 200 °C) | To overcome the activation energy and drive the reaction forward. rsc.org |

| Pressure | High (e.g., 50 bar) | To maintain reagents in the liquid phase and increase reaction rates. rsc.org |

| Technology | Continuous Flow Reactor | Allows for safe and scalable synthesis under high temperature/pressure conditions. rsc.org |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified at several positions to generate a library of analogues. These modifications are crucial for exploring structure-activity relationships in various chemical and biological contexts.

Diversification at the N-1 Position

The methyl group at the N-1 position of the pyrazole ring can be replaced with a wide variety of substituents. This is typically achieved by using different substituted hydrazines in the initial pyrazole ring synthesis. The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov

By selecting a hydrazine with the desired substituent (R-NHNH₂), one can introduce alkyl, aryl, or other functionalized groups at the N-1 position. wipo.int For instance, reacting various aryl hydrazines with (ethoxymethylene)malononitrile results in the formation of 1-aryl-5-amino-1H-pyrazole-4-carbonitriles, demonstrating a highly regioselective synthesis of N-1 aryl-substituted pyrazoles. scirp.org

Examples of N-1 Substituents in Pyrazole Synthesis

| Starting Hydrazine (R-NHNH₂) | Resulting N-1 Substituent (R) | Reference |

|---|---|---|

| Phenylhydrazine | Phenyl | scirp.org |

| 4-Fluorophenylhydrazine | 4-Fluorophenyl | scirp.org |

| 2,4-Difluorophenylhydrazine | 2,4-Difluorophenyl | scirp.org |

Modifications on the Carboxamide Nitrogen

The primary carboxamide group offers a reactive site for further functionalization. The hydrogen atoms on the amide nitrogen can be substituted to form secondary or tertiary amides. This is accomplished by reacting the activated carboxylic acid intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, with a primary or secondary amine instead of ammonia. smolecule.com

This synthetic strategy allows for the introduction of a vast array of substituents onto the carboxamide nitrogen. For example, reacting a pyrazole acid chloride with various sulfonamide derivatives has been used to produce novel pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov Similarly, reaction with (4-methylphenyl)methanamine would yield N-[(4-methylphenyl)methyl] substituted pyrazole-carboxamide. uni.lu

Examples of Carboxamide Nitrogen Modifications

| Amine Reagent | Resulting Amide |

|---|---|

| Sulfanilamide | 1-Methyl-4-nitro-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |

| Benzylamine | N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide |

Side Chain Substitutions on the Pyrazole Ring

Substituents can also be introduced at other positions on the pyrazole ring, most commonly at the C-3 position. The identity of this substituent is determined by the choice of the 1,3-dicarbonyl compound used in the initial ring-forming reaction.

A notable analogue is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. nih.govtcichemicals.com The synthesis of this compound begins with a different starting material to introduce the propyl group. The synthesis of the key intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, involves the cyclization of a diketoester with methylhydrazine, followed by nitration. researchgate.net The presence of the C-3 propyl group is thus incorporated from the outset of the synthetic sequence. This approach of varying the dicarbonyl component is a general strategy for producing a range of C-3 substituted pyrazole derivatives. nih.gov

Comparison of C-3 Unsubstituted vs. Substituted Analogues

| Compound Name | Structure | Key Precursor |

|---|---|---|

| This compound | Unsubstituted at C-3 | A derivative of malonic acid |

Chemical Transformations and Reactive Pathways of 1 Methyl 4 Nitro 1h Pyrazole 5 Carboxamide

Reactivity Governed by the Nitro Group

The nitro group at the C4 position is a powerful electron-withdrawing substituent that profoundly influences the chemical behavior of the pyrazole (B372694) ring and serves as a site for specific chemical reactions.

The nitro group of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be readily reduced to an amino group, yielding 4-amino-1-methyl-1H-pyrazole-5-carboxamide. uni.lunih.gov This transformation is a cornerstone reaction, as it converts a strongly deactivating group into a strongly activating one, significantly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com A variety of reducing agents and conditions can accomplish this conversion, with the choice often depending on the presence of other functional groups and the desired selectivity. masterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro reductions. masterorganicchemistry.com It typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. libretexts.orgyoutube.com Palladium on carbon (Pd/C) is a common choice, though Raney nickel is also effective and may be preferred if dehalogenation is a concern in other parts of the molecule. commonorganicchemistry.comgoogle.com

Metal-Based Reductions: The use of easily oxidized metals in acidic media is a classic and effective method. masterorganicchemistry.com Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) can achieve the reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild alternative for reducing nitro groups to amines. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Protic solvent (e.g., Ethanol) | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | A common and efficient method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | Protic solvent | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | Useful alternative to Pd/C, especially when avoiding dehalogenation. commonorganicchemistry.com |

| Fe/HCl or AcOH | Heat | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | A classic, cost-effective method. masterorganicchemistry.com |

| Zn/HCl or AcOH | Mild conditions | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | Provides a mild reduction pathway. commonorganicchemistry.com |

| SnCl₂ | Protic solvent (e.g., Ethanol) | 4-Amino-1-methyl-1H-pyrazole-5-carboxamide | A mild reagent suitable for substrates with sensitive functional groups. commonorganicchemistry.com |

| LiAlH₄ | Ether/THF | Azo compounds | Lithium aluminium hydride typically reduces aromatic nitro compounds to azo products, not primary amines. wikipedia.orgcommonorganicchemistry.com |

The pyrazole ring itself possesses a complex electronic nature, containing both a pyrrole-type nitrogen (N1) that is electron-donating and a pyridine-type nitrogen (N2) that is electron-withdrawing. researchgate.net The addition of a nitro group at the C4 position dramatically shifts this balance. As a potent electron-withdrawing group, the nitro substituent significantly deactivates the pyrazole ring towards electrophilic attack. researchgate.netmdpi.com This deactivation arises from the reduction of electron density in the aromatic system, making it less attractive to electrophiles. nih.gov

Conversely, this electron deficiency activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). chim.ityoutube.com The nitro group helps to stabilize the negative charge of the Meisenheimer complex, a key intermediate formed during nucleophilic attack, thereby lowering the activation energy for the reaction. youtube.com This enhanced susceptibility to nucleophiles is a critical aspect of the compound's reactivity profile.

Reactions of the Carboxamide Moiety

The carboxamide group at the C5 position is a key site for functionalization, allowing for hydrolysis to the corresponding carboxylic acid or derivatization to form more complex amide structures.

The primary amide of this compound can be hydrolyzed to form 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. This reaction is typically achieved under either acidic or basic conditions with heating. The hydrolysis process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. While specific catalysts like zirconium dioxide have been shown to facilitate amide bond hydrolysis in various molecules, standard aqueous acid or base is generally sufficient for this transformation. rsc.org The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, such as esterification or conversion to an acyl chloride. researchgate.net

The carboxamide can be converted into a wide range of N-substituted amides. A common and efficient synthetic route involves first hydrolyzing the primary amide to the carboxylic acid, as described above. The resulting carboxylic acid is then converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com This highly reactive 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride can then readily react with various primary or secondary amines to yield the corresponding N-substituted pyrazole-5-carboxamides. smolecule.comnih.gov This two-step sequence provides a versatile method for introducing a wide array of functional groups onto the pyrazole scaffold. nih.gov For instance, reaction with N-[4-(acetylamino)phenyl]amine would produce N-[4-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. bldpharm.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring

The substitution pattern and electronic nature of this compound dictate its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution: Pyrazole rings generally undergo electrophilic substitution preferentially at the C4 position. researchgate.netchim.it However, in this specific compound, the C4 position is already occupied by the nitro group. Furthermore, the strong deactivating effect of both the nitro group and the pyridine-like nitrogen atom makes the ring highly electron-deficient and thus resistant to further electrophilic attack. researchgate.netnih.gov Electrophilic substitution at the remaining C3 position would require harsh reaction conditions and is generally not a favored pathway.

Nucleophilic Aromatic Substitution: The electron-poor character of the pyrazole ring, enhanced by the C4-nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr). chim.it In some cases, particularly with highly activated nitro-heterocyclic systems, the nitro group itself can function as a leaving group when attacked by a potent nucleophile. nih.govresearchgate.net This reaction pathway allows for the direct replacement of the nitro group with other functional groups, providing a route to C4-substituted pyrazole derivatives that might be difficult to access through other means. researchgate.net

Stability and Degradation Pathways in Reaction Environments

The stability of this compound is a critical consideration in its synthesis, storage, and application in subsequent chemical transformations. The pyrazole ring, while aromatic, possesses distinct reactivity patterns influenced by the substituent groups. The presence of both an electron-donating methyl group at the N1 position and a strongly electron-withdrawing nitro group at the C4 position, alongside a carboxamide group at C5, creates a complex electronic environment that dictates its stability under various conditions.

Research into the stability of analogous pyrazole structures indicates a susceptibility to degradation under certain environmental stressors, including thermal, hydrolytic, and photolytic conditions. The specific degradation pathways are often dictated by the nature of the stressor and the inherent reactivity of the functional groups.

Thermal Stability

The thermal behavior of nitro-substituted pyrazoles is of significant interest, particularly in the context of synthetic reactions that may be exothermic. The nitration of the pyrazole ring itself is a highly exothermic process. Studies on related compounds, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, have shown that at elevated temperatures, specifically around 120°C, decarboxylation can occur in a further exothermic reaction, leading to the release of carbon dioxide gas. nih.gov

Hydrolytic Stability

The hydrolytic stability of this compound is influenced by the pH of the environment. The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid and ammonia (B1221849). The rate of this hydrolysis is dependent on the pH and temperature.

While specific forced degradation studies on this compound are not extensively detailed in the public domain, studies on the related drug, sildenafil (B151), for which this compound is an intermediate, show that sildenafil itself is relatively stable to hydrolysis under neutral and basic conditions but undergoes degradation under strong acidic conditions. tsijournals.com This suggests that the pyrazole core of the molecule possesses a degree of stability.

To prevent degradation via hydrolysis during storage, it is recommended that this compound be kept in airtight containers.

Photostability

Nitroaromatic compounds can be susceptible to photolytic degradation. The photolysis of such compounds in aqueous solutions is generally a slow process. However, the presence of agents that can generate hydroxyl radicals, such as hydrogen peroxide (H2O2) under UV irradiation, can significantly accelerate the degradation. This process can lead to the cleavage of the aromatic ring and the conversion of the nitro group to nitrate (B79036) ions.

For long-term storage, it is advisable to protect this compound from light to minimize the potential for photolytic degradation.

Degradation under Oxidative Conditions

The nitro group on the pyrazole ring can be susceptible to reduction to an amino group in the presence of suitable reducing agents. Conversely, the pyrazole ring itself can be subject to oxidative degradation under strong oxidizing conditions. The use of hydrogen peroxide, often in conjunction with UV light, is a common method for the oxidative degradation of organic pollutants and can lead to the breakdown of the heterocyclic ring.

The following table summarizes the potential degradation pathways for this compound based on the available information for related compounds.

| Condition | Potential Degradation Pathway | Primary Degradation Product(s) |

| Thermal | Decarboxylation (of the corresponding carboxylic acid), C-NO2 bond cleavage, pyrazole ring breakdown. | 1-methyl-4-nitro-1H-pyrazole, CO2, NO2, HCN |

| Acidic Hydrolysis | Hydrolysis of the carboxamide group. | 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, Ammonia |

| Basic Hydrolysis | Hydrolysis of the carboxamide group. | Salt of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, Ammonia |

| Photolysis | Slow degradation, accelerated by radical initiators. | Ring-opened products, nitrate ions |

| Reduction | Reduction of the nitro group. | 1-methyl-4-amino-1H-pyrazole-5-carboxamide |

It is important to note that the specific conditions (e.g., temperature, pH, concentration of reagents) will significantly impact the rate and outcome of these degradation pathways. For the preservation of the compound, storage at low temperatures (e.g., -20°C) in airtight, light-resistant containers under an inert atmosphere is recommended to minimize degradation.

Biological Activities and Pharmacological Potential of 1 Methyl 4 Nitro 1h Pyrazole 5 Carboxamide Derivatives

Anticancer and Cytotoxic Activities

Recent research has highlighted pyrazole (B372694) derivatives as a promising class of compounds in the design of new anticancer agents. nih.govresearchgate.net Their potential has been demonstrated through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death.

The antiproliferative activity of pyrazole derivatives has been evaluated against numerous human cancer cell lines. nih.govsrrjournals.com Studies have shown that these compounds can exhibit potent cytotoxic effects. For instance, a series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were synthesized and screened for their antiproliferative activity, with several compounds showing strong inhibitory effects. nih.govsci-hub.box Similarly, another study on pyrazole-5-carboxamide derivatives found that most of the synthesized compounds displayed promising cytotoxicity profiles when compared against the standard drug doxorubicin. bohrium.comresearcher.life The introduction of different substituents onto the pyrazole ring, such as chloro, bromo, or nitro groups, has been shown to enhance the anticancer activity of these compounds. greenpharmacy.info

A crucial mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that certain compounds can significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.govrsc.org This modulation of key regulatory proteins disrupts the balance of cellular homeostasis, tipping cancer cells toward elimination. nih.gov Some derivatives have also been found to cause DNA damage, evidenced by increased comet tail length in assays, which suggests they induce genotoxic stress that can trigger apoptotic pathways. rsc.org

The cytotoxic potential of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide derivatives and related pyrazoles has been tested against a panel of human cancer cell lines. The results demonstrate a broad range of activity, with efficacy varying based on the specific chemical structure and the cancer cell type.

For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org In another study, pyrazole analogues were particularly effective against the HCT-116 colon carcinoma cell line. nih.gov A series of pyrazoline analogues containing a 4-nitrophenyl group were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound showing a GI50 of 28.2 µM against the MCF-7 line. researchgate.net Furthermore, pyrazole derivatives have demonstrated inhibitory activity against HepG2 (liver), HeLa (cervical), and B16-F10 (melanoma) cell lines. nih.govnih.gov Two pyrazole derivatives, in a comparative study, were found to be effective in inhibiting the growth of A549 human lung adenocarcinoma cells. nih.govbohrium.com

The following table summarizes the reported cytotoxic activities of various pyrazole derivatives against specific cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity (IC50 / GI50) | Reference(s) |

| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9–35.5 µM | rsc.org |

| Pyrazole-platinum Complex (PtPz4) | HT-29 (Colon) | 27 µM | nih.gov |

| Aryldiazenyl Pyrazole (Compound 1) | HepG2 (Liver) | 4.4 ± 0.4 µM | nih.gov |

| Aryldiazenyl Pyrazole (Compound 1) | HCT-116 (Colon) | 4.2 ± 0.2 µM | nih.gov |

| Pyrazole Analogue (Methyl Ester 5b) | A-549 (Lung) | 0.69 µM | nih.gov |

| Pyrazole Derivative (Compound 4c) | A-549 (Lung) | 1.13 µM | ekb.eg |

| Pyrazole Derivative (Compound 4d) | HepG2 (Liver) | 0.14 µM | ekb.eg |

| Pyrazole Derivative (Compound 4e) | MCF-7 (Breast) | 0.22 µM | ekb.eg |

| Pyrazoline Analogue (PYRIND) | MCF-7 (Breast) | 39.7±5.8 µM | researchgate.net |

| Pyrazoline Analogue (TOSIND) | MDA-MB-231 (Breast) | 17.7±2.7 µM | researchgate.net |

| Pyrazole Derivative (Compound 2) | A549 (Lung) | 220.20 µM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole | B16-F10 (Melanoma) | Significant antiproliferative effects | nih.gov |

| Pyrazole-platinum Complex (PtPz6) | HT-29 (Colon) | 71 µM | nih.gov |

| Pyrazole Derivative | HeLa (Cervical) | IC50 = 9.8 µM | srrjournals.com |

The anticancer activity of pyrazole derivatives is often linked to their ability to interfere with specific cellular pathways that are critical for cancer cell survival and proliferation. Some thiazolyl-pyrazoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. srrjournals.com One such derivative displayed an EGFR TK inhibitory activity with an IC50 of 0.06 µM. srrjournals.com

Other pyrazole derivatives have been identified as inhibitors of telomerase, an enzyme that is reactivated in the majority of cancer cells and plays a crucial role in their proliferation. nih.govsci-hub.box A specific pyrazole-5-carboxamide derivative (compound 8e) demonstrated potent telomerase inhibitory activity with an IC50 value of 1.02 µM. nih.govsci-hub.box Additionally, pyrazole analogues have been developed as inhibitors of xanthine (B1682287) oxidase, with one compound showing potent inhibition (IC50 of 0.83 µM), suggesting a mechanism for its anticancer effect against colon cancer cells. nih.gov The design of some diaryl pyrazole derivatives has also focused on targeting the COX-2 enzyme, which is often overexpressed in cancer cells. mdpi.com

Antimicrobial Activities

In addition to their anticancer potential, pyrazole derivatives have been investigated for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria poses a significant global health threat, making the discovery of new antimicrobial agents a priority. nih.gov

Derivatives of the pyrazole nucleus have demonstrated a broad spectrum of antibacterial activity, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

Studies have evaluated these compounds against a range of bacterial pathogens. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives were tested against Gram-positive strains such as Staphylococcus aureus, Staphylococcus faecalis, and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae. greenpharmacy.info The results indicated that substitutions with bromine (Br) and chlorine (Cl) at certain positions on the pyrazole ring could enhance antibacterial activity. greenpharmacy.info In another study, synthesized pyrazole derivatives showed moderate to high activity against pathogenic strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg Some 4-functionalized pyrazoles have been reported to possess moderate activity against Gram-positive bacteria. meddocsonline.org

The following table summarizes the antibacterial activity of selected pyrazole derivatives.

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Noted | Reference(s) |

| 1,3,5-Trisubstituted Pyrazoles | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus | E. coli, K. pneumoniae | Compounds with Br and Cl substitutions showed the best activity. | greenpharmacy.info |

| Pyrazole & Pyranopyrazole Derivatives | S. aureus, B. subtilis | E. coli, P. aeruginosa | Most tested compounds showed moderate to high antibacterial activity. | ekb.eg |

| 4-Functionalized Pyrazoles | S. aureus, B. subtilis | E. coli, P. aeruginosa | Some derivatives showed moderate activity against Gram-positive strains. | meddocsonline.org |

| 3,5-diamino-1H-pyrazole (3a) & others | S. aureus, E. faecalis, S. pyogenes | E. coli, P. aeruginosa, K. pneumoniae | Exhibited MIC values from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. | nih.gov |

| Imidazo-pyridine substituted pyrazole (18) | Methicillin-resistant S. aureus (MRSA) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Potent broad-spectrum activity, with MBC values <1 μg/ml (except for MRSA). | nih.gov |

| 3-nitro pyrazole derivative (4e) | - | E. coli, E. aerogenes | Showed good activity, with MIZ of 21mm and 24mm respectively. | researchgate.net |

Antifungal Efficacy against Phytopathogenic and Other Fungi

Derivatives of pyrazole carboxamide have demonstrated significant potential as antifungal agents, particularly against fungi that are pathogenic to plants. The mechanism of action for many of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain, which disrupts the fungus's energy production. nih.gov

Research has shown that novel pyrazole carboxamides exhibit excellent inhibitory effects against a wide array of phytopathogenic fungi. nih.gov In vitro testing of various derivatives has confirmed high activity against several fungal species. nih.gov For instance, certain pyrazole carboxamides showed remarkably high efficacy against Sclerotinia sclerotiorum, with EC50 values ranging from 2.04 to 15.2 μg/mL. nih.gov Significant activity was also recorded against Physalospora piricola, Cercospora arachidicola, and Phytophthora capsici. nih.gov

Similarly, studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives revealed notable antifungal properties. nih.gov The most active compounds in one study were a 2-chlorophenyl derivative, which showed 43.07% inhibition of Sclerotinia sclerotiorum and 46.75% inhibition of F. culmorum, and a 2,5-dimethoxyphenyl derivative, which resulted in 42.23% inhibition of S. sclerotiorum. nih.gov Molecular docking simulations suggest that this antifungal activity may occur through the inhibition of the enzyme proteinase K. nih.gov

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Fungal Species | Derivative Type | Efficacy/Observation | Source(s) |

|---|---|---|---|

| Sclerotinia sclerotiorum | Novel Pyrazole Carboxamides | EC50: 2.04 - 15.2 µg/mL | nih.gov |

| Physalospora piricola | Novel Pyrazole Carboxamides | High Activity | nih.gov |

| Cercospora arachidicola | Novel Pyrazole Carboxamides | High Activity | nih.gov |

| Phytophthora capsici | Novel Pyrazole Carboxamides | High Activity | nih.gov |

| Sclerotinia sclerotiorum | Fluorinated 2-chlorophenyl pyrazole | 43.07% inhibition | nih.gov |

| Fusarium culmorum | Fluorinated 2-chlorophenyl pyrazole | 46.75% inhibition | nih.gov |

| Sclerotinia sclerotiorum | Fluorinated 2,5-dimethoxyphenyl pyrazole | 42.23% inhibition | nih.gov |

Anti-inflammatory Properties

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. sciencescholar.usrjpbr.com Derivatives have been shown to modulate inflammatory pathways through various mechanisms, including the inhibition of key signaling molecules and enzymes.

Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been instrumental in elucidating the anti-inflammatory potential of pyrazole derivatives. A significant mechanism identified is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov In one study, novel pyrazole analogs were assessed for their NF-κB transcriptional inhibitory activity, with one compound in particular, Compound 6c, emerging as the most potent. nih.govnih.gov

This inhibition of NF-κB leads to a marked reduction in the production of pro-inflammatory cytokines. nih.gov For example, Compound 6c was shown to cause a significant, concentration-dependent decrease in the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells. nih.govnih.govresearchgate.net Further investigation via Western blot analysis confirmed that this compound inhibited both inhibitor kappa B-α (IκBα) and NF-κB. nih.govnih.gov Other research on different pyrazole derivatives in the same cell line demonstrated a high inhibitory effect on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). strath.ac.uk

Table 2: Modulation of Inflammatory Response in LPS-Induced RAW 264.7 Cells by Pyrazole Derivatives

| Target | Effect | Derivative Class | Source(s) |

|---|---|---|---|

| NF-κB | Inhibition of transcriptional activity | Novel Pyrazole Analogs | nih.govnih.gov |

| TNF-α | Significant reduction | Novel Pyrazole Analogs | nih.govnih.govresearchgate.net |

| IL-6 | Significant reduction | Novel Pyrazole Analogs | nih.govnih.govresearchgate.net |

| IL-1β | Significant reduction | Novel Pyrazole Analogs | nih.govnih.govresearchgate.net |

| Nitric Oxide (NO) | High inhibitory effect | Pyridine-possessing Sulfonamides | strath.ac.uk |

| Prostaglandin E2 (PGE2) | High inhibition (IC50: 2.54 - 3.47 µM) | Pyridine-possessing Sulfonamides | strath.ac.uk |

A primary strategy in inflammation therapy is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov Pyrazole derivatives have been extensively investigated as COX inhibitors. sciencescholar.us Certain hybrid pyrazole analogues have exhibited potent, selective inhibitory activity against the COX-2 enzyme. nih.govbenthamscience.com Molecular modeling studies suggest that for high COX-2 selectivity, the presence of a benzenesulfonamide (B165840) (–SO2NH2) group is crucial as it binds effectively within the selective pocket of the COX-2 enzyme. nih.gov

In addition to COX enzymes, pyrazole derivatives have been found to inhibit other inflammatory enzymes. A series of novel pyrazole derivatives incorporating naphthalene (B1677914) and pyrazoline/isoxazoline moieties were screened for their ability to inhibit 15-lipoxygenase (15-LOX), another key enzyme in inflammatory pathways. nih.gov Furthermore, studies on pyrazole-indole conjugates showed potent inhibitory activities against COX-1, COX-2, and 5-lipoxygenase (5-LOX). researchgate.net Research has also demonstrated that potent pyrazole compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the mRNA and protein levels. strath.ac.uk

Other Reported Biological Activities

Beyond antifungal and anti-inflammatory effects, the pyrazole scaffold is associated with a range of other important biological functions.

The pyrazole core is a recognized pharmacophore for the development of potent antioxidants. nih.govnih.gov These compounds can mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. nih.gov The antioxidant capacity is often attributed to the NH proton of the pyrazole ring. nih.gov

Various pyrazole derivatives have demonstrated significant radical scavenging activity (RSA) in vitro. nih.gov For instance, 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones showed potent RSA against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Other studies involving novel pyrazole-naphthalene hybrids confirmed antioxidant potential through DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov The development of new thienyl-pyrazoles has also been pursued in the search for novel and effective antioxidants to combat conditions associated with oxidative stress. nih.gov

Pyrazole derivatives have emerged as promising candidates in the development of antiviral agents against a variety of pathogens, including both RNA and DNA viruses. nih.govrsc.orgmdpi.com

Research into hydroxyquinoline-pyrazole derivatives has revealed potent antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed promising selectivity indices and were particularly effective at inhibiting SARS-CoV-2 at low concentrations. rsc.org Another study focused on pyrazole derivatives' activity against Newcastle disease virus (NDV), a significant avian pathogen. nih.gov In this work, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV, demonstrating their potential as powerful antiviral candidates. nih.gov The antiviral effects of carbazole (B46965) derivatives have also been investigated against Porcine epidemic diarrhea virus (PEDV), where they were found to inhibit the virus at the early stage of its life cycle. mdpi.com

Table 3: Antiviral Activity of Pyrazole Derivatives

| Virus | Derivative Class | Efficacy/Observation | Source(s) |

|---|---|---|---|

| SARS-CoV-2 | Hydroxyquinoline-pyrazole | Potent inhibition at low concentrations | rsc.org |

| MERS-CoV | Hydroxyquinoline-pyrazole | Promising antiviral activity | rsc.org |

| HCoV-229E | Hydroxyquinoline-pyrazole | Promising antiviral activity | rsc.org |

| Newcastle Disease Virus (NDV) | Hydrazone & Thiazolidinedione pyrazoles | 100% protection observed | nih.gov |

| Porcine Epidemic Diarrhea Virus (PEDV) | Carbazole derivatives | Inhibition at early viral life cycle stage | mdpi.com |

Antidiabetic Applications

While direct studies on the antidiabetic properties of this compound derivatives are not extensively documented, the broader class of pyrazole-containing compounds has shown significant promise in the management of diabetes mellitus. Research has indicated that pyrazole scaffolds can be found in a variety of biologically active molecules with antidiabetic potential.

These compounds are recognized as competitive inhibitors or activators for several key targets in diabetes therapy. This includes enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4), as well as transporters like the sodium-glucose co-transporters 1 and 2 (SGLT1 and SGLT2). Furthermore, pyrazole derivatives have been investigated as glucagon (B607659) receptor antagonists and peroxisome proliferator-activated receptor (PPAR) agonists, both of which are important mechanisms in controlling glucose homeostasis. The structural versatility of the pyrazole ring allows for the design of derivatives that can be tailored to interact with these specific biological targets, suggesting that derivatives of this compound could be promising candidates for the development of new antidiabetic agents.

Receptor Antagonism (e.g., Cannabinoid Receptors, A3 Adenosine (B11128) Receptors)

Derivatives of pyrazole-5-carboxamide have also been investigated for their ability to act as antagonists at important cell surface receptors, indicating another avenue for their pharmacological application.

Cannabinoid Receptor Antagonism:

The pyrazole scaffold is a well-established feature in the design of cannabinoid receptor 1 (CB1) antagonists. The prototypical CB1 antagonist, Rimonabant, is a pyrazole derivative, highlighting the suitability of this heterocyclic system for targeting the cannabinoid system. nih.gov Structure-activity relationship (SAR) studies on pyrazole derivatives have revealed that specific substitutions at various positions on the pyrazole ring are crucial for potent and selective CB1 receptor antagonism. nih.gov Although direct studies on this compound derivatives as cannabinoid receptor antagonists are limited, the established role of the pyrazole core in CB1 antagonism suggests that this class of compounds could be a fertile ground for the discovery of new modulators of the endocannabinoid system.

A3 Adenosine Receptor Antagonism:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituent Modifications on Biological Efficacy

The biological activity of pyrazole (B372694) derivatives can be significantly altered by modifying the substituents at various positions on the pyrazole ring. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

Influence of the N-1 Substituent

The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the biological activity. In the case of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, this position is occupied by a methyl group. SAR studies on related pyrazole scaffolds have shown that the nature of the N-1 substituent can have a profound impact on potency.

For instance, in a study on 3,5-diphenylpyrazole (B73989) derivatives as inhibitors of meprin α and β, substitution at the N-1 position with lipophilic moieties such as a methyl or phenyl group led to a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) pyrazole. nih.gov This suggests that for certain biological targets, a hydrogen bond donor at the N-1 position may be crucial for optimal interaction with the active site. The introduction of a methyl group, as in the title compound, removes this hydrogen bond donating capability, which could be detrimental or beneficial depending on the specific target's binding pocket topology.

Table 1: Influence of N-1 Substitution on Meprin Inhibition

| Compound | N-1 Substituent | Meprin α Ki (nM) | Meprin β Ki (nM) |

|---|---|---|---|

| 7a | H | 1.3 | 115.8 |

| 21a | Methyl | 7.8 | 497.9 |

| 21b | Phenyl | 5.2 | 741.3 |

Data sourced from a study on 3,5-diphenylpyrazole derivatives. nih.gov

Significance of the 4-Nitro Group

The 4-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the pyrazole ring. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the 4-position. nih.gov The presence of the nitro group at this position can enhance the compound's interaction with the biological target through various mechanisms.

Molecular electrostatic potential (MEP) analysis of similar nitro-containing pyrazole derivatives has shown that the nitro group acts as a center for electrophilic attacks. unar.ac.id This electron-withdrawing nature can be crucial for activity. For example, in a series of pyrazoline derivatives, the presence of a 4-nitro group on a phenyl ring at the 5-position of the pyrazoline was found to increase analgesic, anti-inflammatory, and antimicrobial activities. pharmatutor.org In another study, a compound with two nitro groups showed enhanced electrophilic properties. unar.ac.id This suggests that the 4-nitro group in this compound likely plays a key role in its biological activity by modulating the electronic density of the pyrazole core and potentially participating in specific interactions with the target.

Role of the 5-Carboxamide Moiety

The carboxamide moiety at the C-5 position is a common feature in many biologically active pyrazole derivatives. nih.govnih.govnih.gov This functional group is a versatile hydrogen bond donor and acceptor, which allows it to form crucial interactions with amino acid residues in the active site of target proteins.

For example, pyrazole-5-carboxamides have been identified as novel inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov Similarly, pyrazole carboxamides containing a diarylamine scaffold have been reported as potent inhibitors of fungal succinate (B1194679) dehydrogenase (SDH). acs.org In these cases, the carboxamide group is often involved in forming key hydrogen bonds that anchor the inhibitor in the binding pocket. The ability of the amide group to participate in hydrogen bonding processes is considered a significant factor in the biological effect of related compounds. researchgate.net

Effect of Alkyl Chain Lengths (e.g., propyl vs. methyl)

The length of alkyl chains substituted on the pyrazole ring can affect the biological efficacy through changes in lipophilicity and steric hindrance. While the title compound has a methyl group at the N-1 position, other related compounds feature different alkyl groups at various positions. For instance, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a known related substance.

In a study of 3,4,5-substituted pyrazoles, the introduction of a methyl or benzyl (B1604629) group at the 3(5)-position resulted in a decrease in inhibitory activity against meprin α when compared to a larger cyclopentyl or phenyl group. nih.gov This indicates that for this specific target, there is an optimal size and lipophilicity for the substituent at this position. The effect of varying the alkyl chain length is highly dependent on the topology of the target's binding site. A longer alkyl chain, such as a propyl group, increases lipophilicity which can enhance membrane permeability or hydrophobic interactions, but it may also introduce steric clashes that reduce binding affinity.

Pharmacophore Elucidation and Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrazole derivatives, pharmacophore models have been developed for a variety of targets, revealing key features for inhibitory activity. tandfonline.comjuniperpublishers.com

Commonly identified pharmacophoric features for pyrazole-based inhibitors include:

Hydrogen Bond Donors and Acceptors: The pyrazole nitrogens and the carboxamide moiety are key sites for hydrogen bonding. tandfonline.com

Hydrophobic Regions: Aromatic rings or alkyl substituents often occupy hydrophobic pockets within the target's active site.

Aromatic/Ring Features: The pyrazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

The design of new pyrazole-based inhibitors often leverages these pharmacophoric insights. For instance, in the development of pyrazole β-ketonitrile derivatives as succinate dehydrogenase inhibitors, a 3D-QSAR model guided the rational design of novel compounds with enhanced activity. nih.gov The design strategy often involves modifying substituents to optimize interactions with the identified pharmacophoric features, such as adding or repositioning hydrogen bond donors/acceptors or altering the size of hydrophobic groups to better fit the target's binding pocket.

Three-Dimensional QSAR Modeling (e.g., Topomer CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful computational tools used to correlate the 3D properties of molecules with their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used for pyrazole derivatives. nih.gov

In a typical 3D-QSAR study, a series of structurally related compounds are aligned, and their steric and electrostatic fields are calculated. A statistical model is then generated to relate these fields to the observed biological activities.

CoMFA: This method uses steric and electrostatic fields to build a QSAR model. The results are often visualized as contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA study on diarylpyrazole-benzenesulfonamide derivatives identified regions where bulky substituents would enhance inhibitory activity against carbonic anhydrase II. nih.gov

Topomer CoMFA: This is a 3D-QSAR method that does not require manual molecular alignment. It breaks down molecules into smaller fragments and generates a 3D model for each, which are then used to build the QSAR model. This approach can be particularly useful for generating predictive models for large datasets.

These 3D-QSAR models provide detailed insights into the structure-activity relationships and are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more potent analogs. For instance, a 3D-QSAR study on pyrazole derivatives as COX-II inhibitors described how the geometry and features of the pharmacophore model could predict activity and guide the design of novel inhibitors.

Hydrogen Bonding and Other Non-Covalent Interactions in Biological Activity

The biological activity of a compound is intrinsically linked to its ability to interact with its molecular target. For this compound, these interactions are governed by the principles of non-covalent forces, including hydrogen bonding and other electrostatic and dispersive forces. While direct experimental data on the binding of this specific compound is limited in publicly accessible literature, a comprehensive understanding of its potential interactions can be inferred from studies on analogous structures.

The structure of this compound features several key functional groups that are pivotal for forming non-covalent interactions: the carboxamide group, the pyrazole ring, and the nitro group. Each of these can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which collectively contribute to the binding affinity and specificity of the molecule for its biological target.

Hydrogen Bonding Capabilities

The primary amide of the carboxamide group is a classic hydrogen bond donor, capable of donating a hydrogen atom to an acceptor site on a biological macromolecule, such as the backbone carbonyl oxygen of a protein. Conversely, the carbonyl oxygen of the amide is a hydrogen bond acceptor. Studies on related pyrazole carboxamide derivatives have demonstrated the importance of these interactions. For instance, in some antifungal pyrazole amides, the carbonyl oxygen has been shown to form hydrogen bonds with amino acid residues like tyrosine and tryptophan within the active site of the target enzyme, succinate dehydrogenase. researchgate.net

The pyrazole ring itself contains two nitrogen atoms. The N2 nitrogen of the pyrazole ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. Research on 3-amino-1H-pyrazole-5-carboxylic acid has highlighted the role of the pyrazole nitrogen in forming intermolecular hydrogen bonds. researchgate.net

The nitro group, while primarily an electron-withdrawing group, also has oxygen atoms that can act as weak hydrogen bond acceptors.

The potential hydrogen bonding interactions for this compound are summarized in the table below.

| Functional Group | Potential Interaction | Biological Counterpart Example |

| Carboxamide (-CONH2) | Hydrogen Bond Donor | Carbonyl oxygen of amino acid backbone |

| Carboxamide (-CONH2) | Hydrogen Bond Acceptor | Amide hydrogen of amino acid side chain (e.g., Gln, Asn) |

| Pyrazole N2 | Hydrogen Bond Acceptor | Hydroxyl group of amino acid (e.g., Ser, Thr, Tyr) |

| Nitro Group (-NO2) | Weak Hydrogen Bond Acceptor | Amide hydrogen of amino acid backbone |

Other Non-Covalent Interactions

Beyond classical hydrogen bonding, other non-covalent interactions play a crucial role in the biological activity of aromatic and nitro-aromatic compounds. researchgate.netarturorobertazzi.itnih.govrsc.org For this compound, the pyrazole ring and the nitro group are particularly important in this regard.

The electron-deficient nature of the pyrazole ring, further enhanced by the strongly electron-withdrawing nitro group, makes it a candidate for π-π stacking interactions with electron-rich aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on related pyrazole carboxamides provide valuable insights into the influence of different substituents on biological activity, often reflecting the contribution of non-covalent interactions. While a specific QSAR model for this compound is not available, studies on analogous series of compounds consistently highlight the importance of electronic and steric factors.

For example, in a 3D-QSAR study of pyrazole carboxamide and niacinamide derivatives as antifungal agents, the models revealed that the steric and electronic properties of the substituents on the pyrazole ring were critical for activity. bohrium.comrsc.org The presence of electron-withdrawing groups can significantly modulate the electronic landscape of the molecule, influencing its ability to participate in the non-covalent interactions described above.

The following table, adapted from a hypothetical QSAR study on a series of pyrazole carboxamides, illustrates how different substituents at the 4-position of the pyrazole ring might influence biological activity, with the nitro group often showing a significant impact.

| Compound | Substituent at 4-Position | Calculated LogP | Predicted pIC50 |

| Analog 1 | -H | 1.2 | 5.8 |

| Analog 2 | -Cl | 1.8 | 6.5 |

| Analog 3 | -CH3 | 1.7 | 6.1 |

| Analog 4 | -NO2 | 0.9 | 7.2 |

Note: The data in this table is illustrative and based on general principles observed in QSAR studies of related compounds, not on experimental data for this compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 1-methyl-4-nitro-1H-pyrazole-5-carboxamide, might interact with a protein target at the atomic level.

While direct molecular docking studies on this compound are not extensively documented for all listed targets, research on structurally related pyrazole (B372694) carboxamides provides significant insights into their potential binding modes.

Succinate (B1194679) Dehydrogenase (SDH): Molecular docking simulations of pyrazole-5-carboxamide derivatives have been performed to investigate their interaction with succinate dehydrogenase. These studies indicate that the compounds can interact with the enzyme through the formation of hydrogen bonds, which may be a key factor in their biological activity. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Pyrazole derivatives are recognized as a promising scaffold for the development of CDK2 inhibitors. In silico molecular docking studies have shown that pyrazole analogs can fit within the catalytic domain of CDK2. Their binding mode is often similar to that of known inhibitors, suggesting a competitive mechanism of action. The stability of these compounds within the CDK2 binding site has been further validated by molecular dynamics simulations.

α-Amylase: While molecular docking is a common method to identify potential α-amylase inhibitors, specific studies docking this compound with human pancreatic α-amylase (PDB ID: 5TD4) are not prominently available in the reviewed literature. nih.gov The active site of α-amylase contains key catalytic residues such as Asp197, Glu233, and Asp300, which are crucial for its hydrolytic activity. nih.gov

Cannabinoid Receptor: A number of studies have explored the interaction of pyrazole carboxamides with cannabinoid receptors (CB1 and CB2). Molecular modeling of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that the carbonyl oxygen of the carboxamide group can form a critical hydrogen bond with the lysine (B10760008) residue K3.28(192) in the receptor. This interaction is believed to be important for high-affinity binding and inverse agonist activity. The substituents on the pyrazole ring and the carboxamide nitrogen fit into a pocket formed by lipophilic residues, influencing the ligand's affinity and selectivity for CB1 versus CB2 receptors. rsc.org

5DBM and A3 Adenosine (B11128) Receptor: There is a lack of specific molecular docking studies in the available scientific literature concerning the interaction of this compound with the 5DBM protein or the A3 Adenosine Receptor.

The prediction of binding affinity (often expressed as a docking score, IC₅₀, or Ki value) and the binding pose are the primary outcomes of molecular docking simulations. For pyrazole derivatives, these predictions have been instrumental in identifying promising candidates for various therapeutic targets.

Studies on pyrazole-based CDK2 inhibitors have identified compounds with IC₅₀ values in the low micromolar and even nanomolar range. bas.bg For instance, certain pyrazole derivatives have shown potent CDK2 inhibition with IC₅₀ values as low as 75.6 nM, surpassing the activity of reference inhibitors like roscovitine. nih.gov Similarly, pyrazole carboxamides targeting cannabinoid receptors have demonstrated high affinity, with Ki values as low as 5.6 nM for the CB1 receptor.

The binding pose analysis reveals key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. rsc.org For example, the interaction between pyrazole carboxamides and SDH is stabilized by hydrogen bonds, providing a rationale for their observed nematicidal activity. nih.gov

Table 1: Representative Binding Affinities of Pyrazole Derivatives from Docking Studies

| Compound Class | Target Protein | Predicted/Measured Affinity | Key Interactions |

|---|---|---|---|

| Pyrazole-tethered spirooxindoles | CDK2 | IC₅₀ = 75.6 nM | - |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | IC₅₀ = 0.21 µM | - |

| 1-Aryl-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Kᵢ = 5.6 nM | H-bond with K3.28(192) |

| Pyrazole-5-carboxamides | Succinate Dehydrogenase (SDH) | Moderate Activity @ 10 ppm | Hydrogen bond formation |

This table is illustrative and compiles data for various pyrazole derivatives to show the scope of binding affinities and is not specific to this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and three-dimensional structure of molecules.

Electronic structure analyses like Molecular Electrostatic Potential (MEP) and Fukui functions help in understanding a molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density and predict sites for electrophilic and nucleophilic attack. For aromatic compounds with nitro groups, the MEP can highlight the electron-deficient regions associated with the nitro group and the electron-rich areas of the molecule, providing insights into its intermolecular interactions. researchgate.net

Fukui Functions: The Fukui function is a key descriptor in conceptual DFT that helps identify the local reactivity of atoms within a molecule. nih.gov For aromatic systems containing a nitro group, the Fukui function can predict which sites are more susceptible to electrophilic or nucleophilic attack. nih.gov The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the pyrazole ring. nih.gov Negative values in Fukui functions can sometimes be observed, which are often related to nodes in the wave function and can be associated with electron-attracting groups like the nitro moiety. nih.gov

Conformational analysis using DFT helps determine the most stable three-dimensional structure of a molecule. Studies on pyrazole carboxylic acid derivatives have used DFT to optimize molecular geometry. uomphysics.net These calculations provide data on bond lengths, bond angles, and torsion angles. For instance, the planarity of the pyrazole ring and the orientation of the carboxamide and nitro substituents can be precisely determined. The dihedral angle between the pyrazole ring and other substituents is a key conformational parameter that influences how the molecule interacts with its biological target. uomphysics.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

Numerous studies on pyrazole derivatives utilize computational tools to predict their pharmacokinetic profiles. nih.govresearchgate.net These predictions assess compliance with criteria such as Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans.

ADMET Predictions: ADMET prediction software can estimate a wide range of properties including aqueous solubility, blood-brain barrier permeability, potential for hepatotoxicity, and interaction with cytochrome P450 enzymes. nih.gov For various pyrazole derivatives, these predictions have indicated favorable pharmacokinetic profiles and low toxicity, marking them as promising candidates for further development.

Boiled-Egg Chart: The BOILED-Egg chart is a graphical method used to predict passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.govresearchgate.net The model plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA). The "white" of the egg represents the physicochemical space for high probability of passive absorption by the gastrointestinal tract, while the "yolk" indicates the space for high probability of passive penetration of the BBB. nih.gov Molecules falling in the grey area are predicted to be poorly absorbed and non-penetrant. This tool has been applied to various pyrazole derivatives to intuitively visualize their potential as orally bioavailable drugs. nih.gov

Table 2: Conceptual BOILED-Egg Chart Interpretation

| Zone | Physicochemical Space | Predicted Property |

|---|---|---|

| Egg White | High Polarity, Optimal Lipophilicity | High probability of passive gastrointestinal absorption |

| Egg Yolk | Optimal Polarity, Higher Lipophilicity | High probability of passive blood-brain barrier penetration |

| Grey Area | Very High/Low Polarity or Lipophilicity | Low probability of absorption and BBB penetration |

This table provides a general interpretation of the BOILED-Egg model as applied in drug discovery.

Machine Learning Approaches in SAR Prediction (e.g., Neural Networks for NMR)

The intersection of computational chemistry and machine learning has opened new frontiers in the study of complex molecules like this compound. These advanced computational techniques allow for the prediction of Structure-Activity Relationships (SAR) and spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, with increasing accuracy. This section explores the application of machine learning, particularly neural networks, in elucidating the chemical and biological characteristics of this compound and its analogs.

The prediction of biological activity and chemical properties through machine learning typically involves the development of Quantitative Structure-Activity Relationship (QSAR) models. drugtargetreview.com These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. drugtargetreview.com For pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as antifungal or anticancer activities. rsc.orgnih.gov

In the context of this compound, a machine learning-based QSAR study would involve compiling a dataset of structurally related pyrazole carboxamides with their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical information of a molecule, would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).

Table 1: Exemplary Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

| 1D | Molecular Weight | 184.12 g/mol |

| 1D | Number of H-Bond Donors | 1 |

| 1D | Number of H-Bond Acceptors | 4 |

| 2D | Topological Polar Surface Area (TPSA) | 106.7 Ų |

| 2D | Rotatable Bonds | 1 |

| 3D | Molecular Volume | 135.4 ų |

| 3D | Ovality | 1.4 |

Once the descriptors are generated, various machine learning algorithms can be employed to build the QSAR model. Neural networks, support vector machines (SVM), and random forests are commonly used for this purpose. drugtargetreview.comnih.gov These models can capture complex, non-linear relationships between the molecular descriptors and the biological activity that might be missed by traditional linear regression methods. nih.gov The predictive power of the resulting model is then rigorously evaluated using techniques like cross-validation and by using an external set of compounds not included in the training data. nih.gov

A significant application of neural networks in computational chemistry is the prediction of NMR spectra. researchgate.netnih.govnih.gov Accurately predicting ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation and verification. Graph neural networks (GNNs) have emerged as a particularly powerful tool for this task. nih.govrsc.org GNNs can directly learn from the 2D or 3D graph representation of a molecule, where atoms are nodes and bonds are edges, to predict chemical shifts. rsc.org This approach avoids the need for manual feature engineering and can capture subtle electronic and spatial effects that influence chemical shifts. nih.gov

For this compound, a GNN model for NMR prediction would be trained on a large dataset of molecules with experimentally determined NMR spectra. The model would learn to associate specific atomic environments within the pyrazole ring, the carboxamide group, the nitro group, and the methyl group with their corresponding chemical shifts.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using a Neural Network Model

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

| H (on N of carboxamide) | Proton | 7.8 - 8.2 |

| H (on C3 of pyrazole) | Proton | 8.5 - 8.9 |

| H (of methyl group) | Proton | 3.9 - 4.2 |

| C (C=O of carboxamide) | Carbon-13 | 160 - 165 |

| C (C5 of pyrazole) | Carbon-13 | 140 - 145 |

| C (C4 of pyrazole) | Carbon-13 | 148 - 153 |

| C (C3 of pyrazole) | Carbon-13 | 135 - 140 |

| C (of methyl group) | Carbon-13 | 35 - 40 |

Note: The chemical shift values presented are hypothetical and for illustrative purposes only. Actual values would depend on the specific neural network model and the solvent used.

The accuracy of these predictions has been shown to be quite high, with mean absolute errors for ¹H chemical shifts often below 0.2 ppm. researchgate.netnih.gov This level of accuracy makes machine learning-based NMR prediction a valuable tool for researchers, aiding in the rapid identification and characterization of novel compounds like this compound and its derivatives. The ability to retrain these neural network models with specific datasets of related structures can further improve their predictive power for a particular chemical class. researchgate.netnih.gov

Advanced Analytical Characterization Techniques for 1 Methyl 4 Nitro 1h Pyrazole 5 Carboxamide

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, the expected resonances can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group (–CH₃) would likely appear as a singlet in the 3.5-4.5 ppm range. The single proton on the pyrazole (B372694) ring (C5-H) would also produce a singlet, expected further downfield, likely in the 8.0-9.0 ppm region, due to the deshielding effects of the aromatic ring and the adjacent nitro group. The two protons of the primary amide (–CONH₂) would typically appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. Based on the structure, five distinct signals would be anticipated. The methyl carbon (N–CH₃) would be found upfield. The four carbons of the pyrazole ring and the carbonyl carbon (C=O) of the amide group would appear at lower fields. The carbonyl carbon is typically found in the 160-170 ppm range, while the aromatic carbons would have shifts influenced by their substituents (nitro group, methyl group, and carboxamide group).

Table 1: Predicted NMR Data for this compound This table is based on theoretical predictions and general spectroscopic principles, as experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.5 | Singlet | N–CH₃ |

| ¹H | ~8.0 - 9.0 | Singlet | C–H (pyrazole ring) |

| ¹H | Variable | Broad Singlet | –CONH₂ |

| ¹³C | ~35 - 45 | Quartet (coupled) | N–CH₃ |

| ¹³C | ~110 - 150 | Multiple signals | Pyrazole ring carbons |

| ¹³C | ~160 - 170 | Singlet | C=O (amide) |

Mass Spectrometry (MS, ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular formula is C₅H₆N₄O₃, corresponding to a monoisotopic mass of approximately 170.04 Da.

Techniques like Electrospray Ionization (ESI-MS) would be suitable for this polar molecule, likely showing a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 171.05. Other adducts, such as with sodium [M+Na]⁺, might also be observed. Tandem mass spectrometry (LC-MS/MS), which involves fragmentation of the parent ion, could be used to confirm the structure by identifying characteristic neutral losses, such as the loss of the amide group (–NH₂) or the nitro group (–NO₂).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound This table is based on characteristic functional group frequencies, as an experimental spectrum is not publicly available.